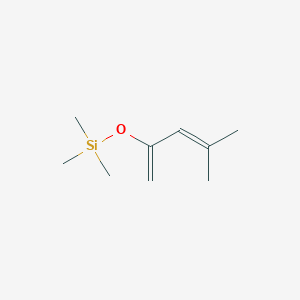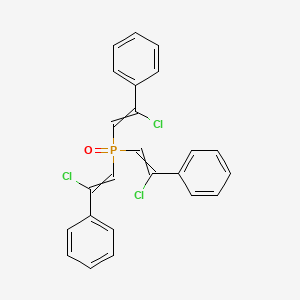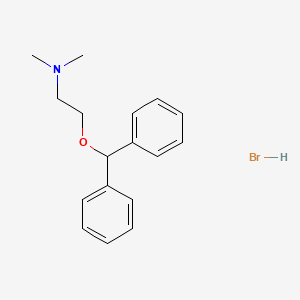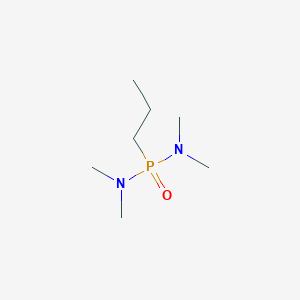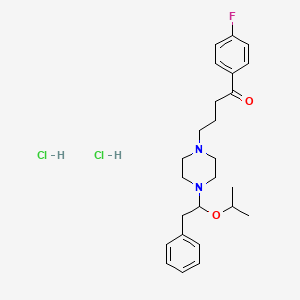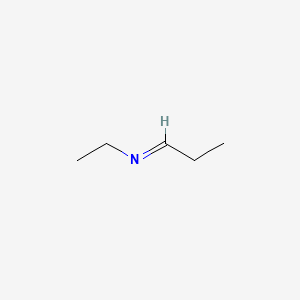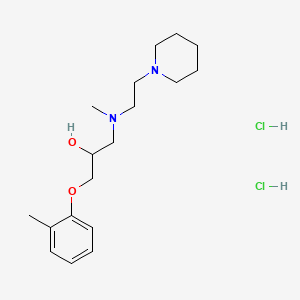
1-(Methyl(2-piperidinoethyl)amino)-3-(o-tolyloxy)-2-propanol dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Methyl(2-piperidinoethyl)amino)-3-(o-tolyloxy)-2-propanol dihydrochloride is a chemical compound that may have applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound’s structure suggests it could be involved in interactions with biological systems, potentially serving as a pharmaceutical agent or a chemical intermediate.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methyl(2-piperidinoethyl)amino)-3-(o-tolyloxy)-2-propanol dihydrochloride typically involves multiple steps, including the formation of the piperidinoethylamine moiety and the attachment of the o-tolyloxy group. Common reagents might include piperidine, methylating agents, and o-tolyl derivatives. Reaction conditions often involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis, utilizing large reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the compound. Techniques such as crystallization, distillation, and chromatography might be employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Methyl(2-piperidinoethyl)amino)-3-(o-tolyloxy)-2-propanol dihydrochloride may undergo various chemical reactions, including:
Oxidation: Potentially forming oxidized derivatives.
Reduction: Reducing agents could modify the functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at specific sites on the molecule.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or ketone derivatives, while substitution reactions could introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
1-(Methyl(2-piperidinoethyl)amino)-3-(o-tolyloxy)-2-propanol dihydrochloride could have several scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potentially as a tool to study biological pathways or as a ligand in receptor studies.
Medicine: Possible applications in drug development, particularly if it exhibits pharmacological activity.
Industry: Use in the production of other chemicals or materials.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific interactions with biological targets. It might interact with receptors, enzymes, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies, such as binding assays, cellular assays, and in vivo studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds might include other piperidine derivatives, tolyloxy compounds, or amino alcohols. Examples could be:
- 1-(2-Piperidinoethyl)-2-methyl-3-(o-tolyloxy)propane
- 1-(Methyl(2-piperidinoethyl)amino)-2-propanol
- 3-(o-Tolyloxy)-2-propanol
Uniqueness
The uniqueness of 1-(Methyl(2-piperidinoethyl)amino)-3-(o-tolyloxy)-2-propanol dihydrochloride would lie in its specific combination of functional groups and their spatial arrangement, which could confer unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
22820-36-6 |
|---|---|
Molekularformel |
C18H32Cl2N2O2 |
Molekulargewicht |
379.4 g/mol |
IUPAC-Name |
1-(2-methylphenoxy)-3-[methyl(2-piperidin-1-ylethyl)amino]propan-2-ol;dihydrochloride |
InChI |
InChI=1S/C18H30N2O2.2ClH/c1-16-8-4-5-9-18(16)22-15-17(21)14-19(2)12-13-20-10-6-3-7-11-20;;/h4-5,8-9,17,21H,3,6-7,10-15H2,1-2H3;2*1H |
InChI-Schlüssel |
YHJXZBCRVQWVPK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1OCC(CN(C)CCN2CCCCC2)O.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


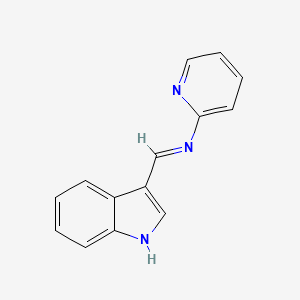


![Tricyclo[8.4.1.02,7]pentadeca-1(14),2,4,6,8,10,12-heptaene](/img/structure/B14713036.png)
![Phenyltris[(prop-2-en-1-yl)oxy]silane](/img/structure/B14713039.png)
